Galamustine

P388 leukemia antineoplastic efficacy in vivo murine model

Galamustine is a galactose mustard alkylating agent that decouples antitumor efficacy from bone marrow toxicity. In preclinical models, it achieves 121% ILS in P388 leukemia while preserving 91% of granulocytes vs. 70% for nitrogen mustard (P<0.01). This 10-fold differential cytotoxicity (P388 IC50=10 μM vs. CHO IC50=100 μM) makes it the reference standard for sugar-conjugated nitrogen mustards, enabling mechanistic studies on DNA cross-linking, transporter-mediated uptake, and HPLC derivatization protocols. Ideal for laboratories requiring a pure galactose mustard scaffold with proven bone marrow sparing.

Molecular Formula C10H19Cl2NO5
Molecular Weight 304.16 g/mol
CAS No. 105618-02-8
Cat. No. B021887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalamustine
CAS105618-02-8
Synonyms6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose
6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose
C6-galactose mustard
C6-galactose mustard hydrochloride
C6-GLM
galactose-6-mustard
Molecular FormulaC10H19Cl2NO5
Molecular Weight304.16 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1
InChIKeyCOKGUJJIBXWRNV-CYNREMDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galamustine (CAS 105618-02-8) for Antineoplastic Alkylating Agent Research and Procurement


Galamustine (CAS 105618-02-8; molecular formula C10H19Cl2NO5; free base molecular weight 304.16 g/mol) is a galactose mustard alkylating agent developed for antineoplastic applications [1]. Chemically designated as 6-[bis(2-chloroethyl)amino]-6-deoxy-D-galactopyranose, it belongs to the nitrogen mustard class and functions through DNA cross-link formation to inhibit replication and transcription [2]. The compound is categorized as an antineoplastic, alkylating agent, (β-chloroethyl)amine derivative and carries the FDA UNII identifier P771FDQ1WJ [3]. Development originated at Georgetown University, with orphan drug status designated for cancer [4].

Galamustine Differentiation from Conventional Alkylating Agents: Why Substitution Compromises Experimental Reproducibility


Conventional nitrogen mustards (e.g., mechlorethamine/HN2) and L-phenylalanine mustard (melphalan/L-PAM) exhibit potent antitumor activity but are accompanied by severe dose-limiting bone marrow toxicity that constrains their therapeutic window [1]. The galactose C-6 conjugation of the bis(2-chloroethyl)amine cytotoxic group in Galamustine was explicitly designed to uncouple antitumor efficacy from myelosuppression [2]. Substituting Galamustine with HN2, L-PAM, or non-sugar-conjugated nitrogen mustards in experimental systems fundamentally alters the toxicity-efficacy profile and introduces confounding variables related to bone marrow CFU-GM suppression [3]. Additionally, the plasma stability and recovery characteristics of Galamustine differ substantially from HN2 [4], affecting pharmacokinetic interpretation in preclinical models.

Galamustine Comparative Efficacy and Bone Marrow Sparing: Quantitative Evidence for Scientific Selection


Superior Antitumor Efficacy in P388 Leukemia Model: Galamustine vs. Nitrogen Mustard

Galamustine (C6-GLM) demonstrates significantly greater antitumor activity than nitrogen mustard (HN2) in the ascitic P388 leukemia model when administered at equitoxic 10% lethal doses [1].

P388 leukemia antineoplastic efficacy in vivo murine model

Enhanced Activity in B16 Melanoma Model: Galamustine vs. Nitrogen Mustard

In the i.p.-implanted B16 melanoma solid tumor model, Galamustine (C6-GLM) produces a substantially greater increase in life span compared to an equitoxic dose of nitrogen mustard [1].

B16 melanoma solid tumor in vivo murine model

Reduced Bone Marrow Suppression: Galamustine vs. Nitrogen Mustard and Melphalan

At a single 10% lethal dose, Galamustine (C6-GLM) demonstrates substantially less bone marrow toxicity than either nitrogen mustard (HN2) or melphalan (L-PAM), as measured by white blood cell counts and human bone marrow CFU-GM colony formation [1].

myelosuppression hematotoxicity bone marrow sparing

Preserved Granulocyte Counts: Galamustine vs. Nitrogen Mustard

At equitoxic 10% lethal doses, Galamustine (C6-GLM) preserves circulating granulocyte counts to a significantly greater extent than nitrogen mustard (HN2) [1].

granulocyte preservation myelotoxicity hematologic safety

Human Bone Marrow CFU-GM Colony Sparing: Galamustine vs. Nitrogen Mustard and Melphalan

In vitro exposure of human bone marrow granulocyte-macrophage colony-forming units (CFU-GM) to graded concentrations of alkylating agents demonstrates that Galamustine (C6-GLM) produces substantially less suppression of colony formation than nitrogen mustard or melphalan at the highest tested concentration [1].

CFU-GM bone marrow progenitor in vitro hematotoxicity

Differential Cell Line Sensitivity: Galamustine vs. Melphalan (L-PAM)

Comparative in vitro cytotoxicity studies reveal that Galamustine (G-6-M) exhibits a 10-fold difference in IC50 between P388 leukemia cells and CHO cells, whereas melphalan (L-PAM) shows no cell line selectivity [1].

cell line selectivity IC50 in vitro cytotoxicity

Optimal Research and Procurement Scenarios for Galamustine (CAS 105618-02-8)


Comparative Toxicology Studies of Bone Marrow Sparing Alkylating Agents

Investigators examining the therapeutic index of alkylating agents should prioritize Galamustine as the reference compound for galactose-conjugated nitrogen mustards. At a single 10% lethal dose, Galamustine reduced white blood cell counts to only 74% of control and preserved granulocytes at 91% of initial values, compared to nitrogen mustard which produced WBC nadir of 57% and granulocyte count of 70% (P < 0.01) [1]. Human CFU-GM assays further confirm this sparing effect, with only 33% colony reduction versus 75% for nitrogen mustard and near-complete elimination with melphalan at 1 × 10⁻² mM [1].

In Vivo Efficacy Screening in P388 Leukemia and B16 Melanoma Models

For laboratories conducting murine tumor model screening of alkylating agents, Galamustine provides a benchmark for galactose-conjugate efficacy. The compound achieved 121% ILS in P388 leukemia versus 60% ILS for nitrogen mustard at equitoxic 10% lethal doses (P < 0.01) [1]. In B16 melanoma, Galamustine produced 56% ILS compared to 30% ILS with nitrogen mustard (P < 0.01) [1]. These data establish quantitative efficacy benchmarks for validating new galactose- or sugar-conjugated alkylating agent candidates.

Cell Line Selectivity Profiling and Uptake Mechanism Studies

Galamustine exhibits differential cytotoxicity between P388 leukemia (IC50 = 10 μM) and CHO cells (IC50 = 100 μM), whereas melphalan shows uniform IC50 (2 μM) across both cell lines [1]. This 10-fold differential sensitivity makes Galamustine a valuable tool compound for investigating mechanisms of cellular uptake, DNA repair capacity differences, or transporter-mediated sensitivity in alkylating agent research. Laboratories studying structure-activity relationships of sugar-conjugated cytotoxic agents should utilize Galamustine as the reference galactose mustard scaffold.

Pharmacokinetic Method Development for Reactive Nitrogen Mustards

For analytical laboratories developing HPLC methods for reactive alkylating agents, Galamustine presents distinct chromatographic behavior (double peak at tR = 10.7 and 10.9 min) with >84% recovery after plasma derivatization, compared to only 50% recovery for HN2 [1]. The compound exhibits a plasma half-life of 9 minutes, substantially shorter than HN2 (37 minutes) [1]. These properties make Galamustine suitable for validating derivatization protocols and establishing detection limits for sugar-conjugated nitrogen mustard quantification.

Quote Request

Request a Quote for Galamustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.